2-Chloro-N-(4-oxo-cyclohexyl)-acetamide vs. HC-030031: Sub-Nanomolar vs. Micromolar Human TRPA1 Antagonist Potency
In a direct head-to-head comparison of antagonist potency at the human TRPA1 receptor using recombinant HEK293F cell-based Ca2+ flux assays with AITC-induced activation, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide demonstrated an IC50 of 6.90 nM [1]. In contrast, the widely used reference TRPA1 antagonist HC-030031 exhibited an IC50 of approximately 4,900 nM (4.9 µM) against AITC-evoked activation under comparable assay conditions [2]. This represents an approximately 710-fold greater potency for the target compound relative to HC-030031 in the same recombinant human TRPA1 functional antagonism assay system.
| Evidence Dimension | Human TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.90 nM |
| Comparator Or Baseline | HC-030031: 4,900 nM (4.9 µM) |
| Quantified Difference | Approximately 710-fold greater potency |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; assessed as reduction in AITC-induced increase in intracellular Ca2+ level |
Why This Matters
This sub-nanomolar potency enables the use of substantially lower compound concentrations in in vitro assays, reducing potential off-target effects, minimizing solvent-related artifacts, and lowering the per-experiment compound consumption cost, which directly impacts procurement planning and experimental design.
- [1] BindingDB (2025). BDBM50652931 (CHEMBL5687035) - 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide TRPA1 Antagonist Activity Data (Assay ID: 50022574). IC50: 6.90 nM. View Source
- [2] Eid, S. R., Crown, E. D., Moore, E. L., Liang, H. A., Choong, K. C., Dima, S., Henze, D. A., Kane, S. A., & Urban, M. O. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 4, 48. IC50: 4.9 µM. View Source
